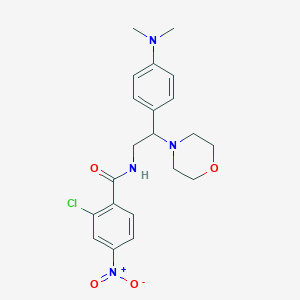

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a nitro group (-NO2), a morpholino group, and a dimethylamino group (-N(CH3)2). These groups can confer various properties to the molecule, such as reactivity, polarity, and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, nitro, morpholino, and dimethylamino groups would likely have a significant impact on the molecule’s shape and electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, the nitro group could participate in reduction reactions, and the chloro group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and nitro groups could increase its solubility in polar solvents .科学的研究の応用

Reductive Chemistry and Cytotoxicity

One area of application involves the reductive chemistry of novel hypoxia-selective cytotoxins, where compounds similar to 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide have been studied for their selective toxicity towards hypoxic cells. This is crucial in cancer research, where targeting hypoxic tumor cells without affecting healthy cells can significantly improve therapeutic outcomes. The study by Palmer et al. (1995) on the reductive chemistry of similar compounds highlights the importance of enzymatic reduction in enhancing cytotoxic effects against tumor cells, providing a pathway for designing more effective cancer treatments (Palmer et al., 1995).

Synthesis and Anticonvulsant Activity

Research on the synthesis and evaluation of compounds like 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide for anticonvulsant properties is another significant application. Bailleux et al. (1995) explored a series of 4-nitro-N-phenylbenzamides, demonstrating their efficiency in seizure models. This research contributes to the development of new anticonvulsant drugs, offering potential for treating epilepsy and related disorders (Bailleux et al., 1995).

Polymer Science and Material Engineering

The compound's application extends to polymer science, where its derivatives have been used in the synthesis of light-switchable polymers. Sobolčiak et al. (2013) developed a cationic polymer that can be switched to a zwitterionic form upon light irradiation. This property is crucial for applications in drug delivery systems, where controlled release of therapeutic agents can be achieved through external light stimuli (Sobolčiak et al., 2013).

Environmental Science

In environmental science, studies on the occurrence and formation mechanisms of nitrosamines, for which 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide could serve as a precursor, are crucial for understanding their impact on water quality. Wang et al. (2011) investigated the presence of nitrosamines in drinking water, highlighting the importance of monitoring and controlling these compounds due to their carcinogenic potential (Wang et al., 2011).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound .

特性

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O4/c1-24(2)16-5-3-15(4-6-16)20(25-9-11-30-12-10-25)14-23-21(27)18-8-7-17(26(28)29)13-19(18)22/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGZCURIXIVRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B2593337.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![6,6-Difluorospiro[2.5]octane-2-carbaldehyde](/img/structure/B2593347.png)

![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)